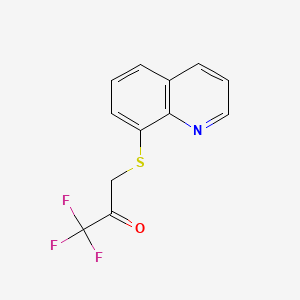
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is a complex organic compound that combines the properties of trifluoromethyl ketones and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- typically involves the reaction of 1,1,1-trifluoro-2-propanone with 8-quinolinylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong nucleophiles like thiolates or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can mimic the transition state of enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is primarily attributed to its ability to interact with biological targets through its trifluoromethyl and quinoline moieties. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes by mimicking the transition state, while the quinoline ring can intercalate with DNA or interact with protein targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanone: Shares the trifluoromethyl ketone structure but lacks the quinoline moiety.
8-Quinolinylthiol: Contains the quinoline ring and sulfur atom but lacks the trifluoromethyl ketone group.
Uniqueness: 2-Propanone, 1,1,1-trifluoro-3-(8-quinolinylthio)- is unique due to the combination of the trifluoromethyl ketone and quinoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
127183-43-1 |
|---|---|
Molecular Formula |
C12H8F3NOS |
Molecular Weight |
271.26 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-quinolin-8-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)10(17)7-18-9-5-1-3-8-4-2-6-16-11(8)9/h1-6H,7H2 |
InChI Key |
NVOOGTVYYYACOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C(F)(F)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
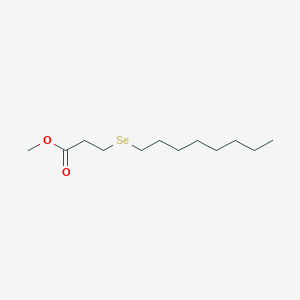
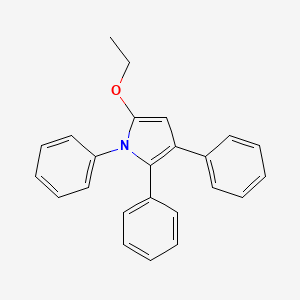
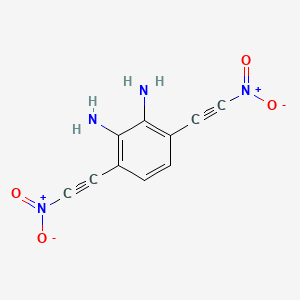

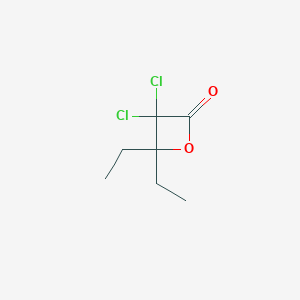

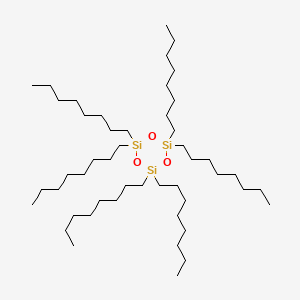
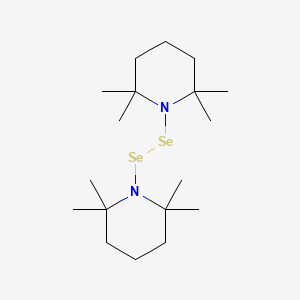
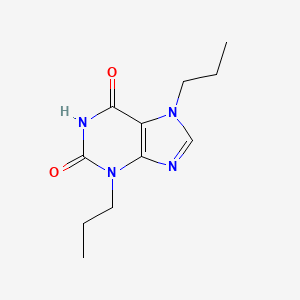
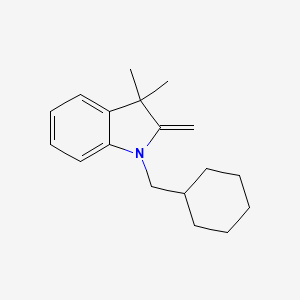

![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
